molecular formula C6H8O4 B2623574 (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one CAS No. 2309433-01-8

(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one

Cat. No.: B2623574
CAS No.: 2309433-01-8
M. Wt: 144.126
InChI Key: VTRNOYGGTWUTGH-NVGWPGHNSA-N
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Description

(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[d][1,3]dioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diol with a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3aS,6aR)-5-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-1-4-5(2-3)10-6(8)9-4/h3-5,7H,1-2H2/t3?,4-,5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRNOYGGTWUTGH-NVGWPGHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1OC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CC1O)OC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309433-01-8
Record name (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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